Superior In Vitro Antimicrobial Potency of Bismuth Citrate Against H. pylori Compared to Ranitidine and Ebrotidine
In a head-to-head comparison of five agents against 113 clinical isolates of H. pylori, bismuth citrate demonstrated significantly higher potency than the H2-receptor antagonist ranitidine and the related compound ebrotidine. The MIC90 for bismuth citrate was 4 mg/L, which is orders of magnitude lower than the 1024 mg/L for ranitidine [1]. This establishes bismuth citrate as a direct-acting antimicrobial, not merely an antisecretory agent.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) against H. pylori |
|---|---|
| Target Compound Data | 4 mg/L |
| Comparator Or Baseline | Ranitidine (1024 mg/L); Ebrotidine (256 mg/L) |
| Quantified Difference | Bismuth citrate is 256-fold more potent than ranitidine and 64-fold more potent than ebrotidine by MIC90. |
| Conditions | Agar dilution method using Mueller-Hinton agar + 7% horse blood; inoculum 10⁶ CFU/spot; incubation in CO₂ for 2-5 days; 113 clinical isolates. |
Why This Matters
This data justifies the procurement of bismuth citrate over other antacid or gastroprotective agents in research focused on direct H. pylori inhibition or antimicrobial synergy studies.
- [1] López-Brea, M., Domingo, D., & Alarcón, T. (1997). In Vitro Activity of Ebrotidine, Ranitidine, Omeprazole, Lansoprazole, and Bismuth Citrate against Clinical Isolates of Helicobacter pylori. European Journal of Clinical Microbiology & Infectious Diseases, 16(5), 392-394. View Source
